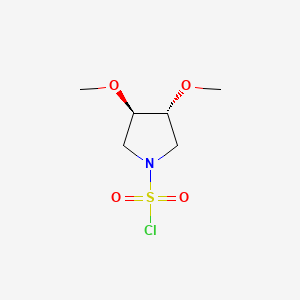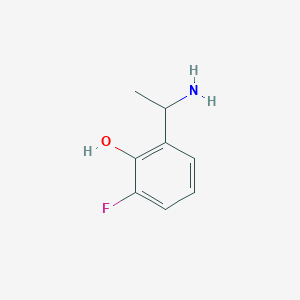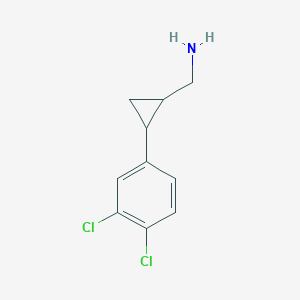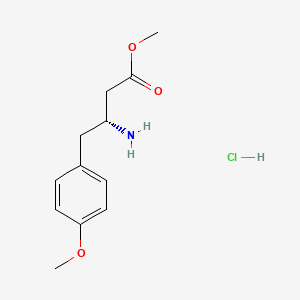![molecular formula C9H10N2OS B13615756 6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
6-(Methoxymethyl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:
Starting Material: The synthesis begins with commercially available benzo[d]thiazol-2-ol.
Methoxymethylation: The 6-position of the benzo[d]thiazol-2-ol is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Imine: The final step involves the formation of the imine functionality at the 2-position. This can be achieved by reacting the intermediate with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antidepressant and anticonvulsant properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antidepressant Activity: It increases the concentrations of serotonin and norepinephrine in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without the methoxymethyl and imine groups.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A derivative with a chloro and nitrobenzyl group.
Uniqueness
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of both the methoxymethyl group and the imine functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
6-(methoxymethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
LZYWPFYQBCYRCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC2=C(C=C1)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)




